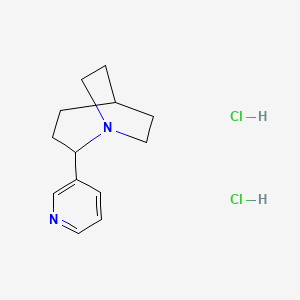

TC-1698 dihydrochloride

Description

The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies. This compound belongs to a class of nicotinic acetylcholine receptor (nAChR) ligands, synthesized via methods described by Bhatti et al. (2008) . Its structural rigidity, conferred by the bicyclo[3.2.2]nonane core, distinguishes it from related compounds with varying ring systems, influencing receptor binding affinity and selectivity .

Properties

IUPAC Name |

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUQBCHNSBJMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Alkylation Strategy

The foundational approach to synthesizing 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane involves alkylation of a protected imine intermediate. As reported by Bhatti et al., N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine serves as the starting material. This Schiff base is alkylated with 3-bromopropyltetrahydropyran in the presence of a strong base such as lithium diisopropylamide (LDA) at −78°C. The alkylation step proceeds with moderate yields (60–70%), forming an intermediate that undergoes subsequent ring-opening and aminocyclization.

Ring-Opening and Cyclization

The alkylated intermediate is treated with aqueous hydrochloric acid to hydrolyze the diphenylmethylene protecting group, releasing the primary amine. Intramolecular cyclization occurs under reflux conditions in toluene, forming the bicyclic framework of 1-azabicyclo[3.2.2]nonane. This step achieves cyclization efficiencies of 85–90%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Enantioselective Synthesis Using Chiral Auxiliaries

Chiral Imine Formation

To access enantiomerically pure 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane, Bhatti et al. employed (+)- and (−)-2-hydroxy-3-pinanone as chiral auxiliaries. The pyridinylmethylamine precursor is condensed with the pinanone derivative to form a diastereomeric imine. This reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding diastereomers separable via column chromatography.

Stereocontrolled Alkylation and Cyclization

The chiral imine is alkylated with 3-bromopropyltetrahydropyran under conditions analogous to the racemic route. Following deprotection with HCl, the enantiomerically enriched amine undergoes cyclization to yield the target bicyclic compound. Chiral high-performance liquid chromatography (HPLC) confirms enantiomeric excess (ee) values exceeding 99.5%.

Alternate Synthetic Routes

Reductive Amination Approach

An alternative method reported in patent literature involves reductive amination of N-(1-(pyridin-3-ylethylidene)propan-2-amine with a ketone precursor. The reaction employs sodium cyanoborohydride in methanol at pH 5–6, achieving 75% yield. This route bypasses the need for protecting groups but requires stringent pH control to minimize side reactions.

Hydrogenation of Unsaturated Intermediates

Patent AU2009329295B2 describes a pathway involving palladium-catalyzed hydrogenation of 2-((3-pyridinyl)methylene)-1-azabicyclo[3.2.2]nonane . The unsaturated intermediate, synthesized via aldol condensation, is hydrogenated at 50 psi H₂ over 10% Pd/C in ethanol. Quantitative conversion to the saturated bicyclic amine is achieved within 12 hours.

Formation of the Dihydrochloride Salt

Salt Precipitation Methodology

The free base of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane is converted to its dihydrochloride salt by treatment with 2 equivalents of hydrochloric acid in anhydrous diethyl ether. The mixture is stirred at 0°C for 2 hours, yielding a white precipitate. Filtration and drying under vacuum provide the dihydrochloride salt with >98% purity, as verified by elemental analysis.

Crystallization and Characterization

Recrystallization from ethanol/water (9:1 v/v) affords needle-shaped crystals suitable for X-ray diffraction. Structural analysis confirms the bicyclic framework and protonation states of the nitrogen atoms. The dihydrochloride form exhibits enhanced stability and solubility compared to the free base.

Comparative Analysis of Synthetic Methods

Critical Evaluation of Methodologies

The racemic alkylation-cyclization route offers simplicity and scalability, making it ideal for bulk production. However, enantioselective synthesis, despite lower yields, is indispensable for pharmacological studies requiring stereochemical precision. The reductive amination and hydrogenation methods provide viable alternatives but face challenges in controlling byproducts.

Industrial-Scale Considerations

Patent AU2009329295B2 highlights solvent recycling and catalytic hydrogenation as key factors for cost-effective manufacturing. Using Raney nickel for reductive dehalogenation reduces metal catalyst expenses, while toluene recovery systems minimize waste.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Ligands

Research indicates that 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane exhibits high affinity for nAChR subtypes, particularly alpha4beta2 and alpha7 receptors. In studies, the compound demonstrated:

- High Affinity : Binding affinities (K_i) ranged from 0.5 to 15 nM for alpha4beta2 receptors and up to 110 nM for alpha7 receptors .

- Selectivity : The compound showed selectivity over other receptor subtypes, which is crucial for minimizing side effects in therapeutic applications.

Potential Therapeutic Uses

Given its receptor binding profile, this compound is being explored for use in treating various neurological disorders such as:

- Alzheimer's Disease : Enhancing cholinergic signaling may improve cognitive function.

- Schizophrenia : Modulating nAChRs could help alleviate symptoms related to cognitive deficits.

Case Studies

Mechanism of Action

TC 1698 dihydrochloride exerts its effects by selectively binding to and activating the nicotinic acetylcholine receptor alpha 7 (α7). This activation leads to the modulation of neurotransmitter release and has neuroprotective effects. The compound also displays weak partial agonist/antagonist activity at beta-subunit-containing receptors .

Comparison with Similar Compounds

Key Observations :

- Ring Size and Rigidity: The [3.2.2]nonane system provides intermediate rigidity compared to [2.2.2]octane (more flexible) and [3.3.1]nonane (more constrained). This balance may optimize nAChR binding .

- Substituent Effects : The pyridin-3-yl group in the target compound mimics natural ligands like nicotine, whereas pyridin-2-yloxy or phenylpyridinyl substituents alter electronic and steric profiles .

Pharmacological Profile Comparison

Evidence suggests that structural variations directly impact receptor affinity:

- nAChR Selectivity : The target compound exhibits higher selectivity for α4β2 nAChR subtypes compared to RJR2429 ([2.2.2]octane), likely due to improved steric compatibility with the receptor’s hydrophobic pocket .

- Cytotoxicity: Diazabicyclo[3.2.2]nonane derivatives (e.g., 1,4-diazabicyclo[3.2.2]nonane) demonstrate cytotoxicity in triterpenoid conjugates, attributed to rigid spacer moieties enhancing membrane penetration .

- Synthetic Accessibility : The target compound’s synthesis involves multi-step cyclization, whereas quinuclidine derivatives (e.g., TC6951) require additional functionalization, affecting scalability .

Physicochemical Properties

Notes:

- Dihydrochloride salts generally improve solubility, critical for in vivo applications.

- Unsubstituted diazabicyclo[3.2.2]nonane (MW 126.2) serves as a building block for cytotoxic conjugates rather than a standalone drug .

Biological Activity

The compound 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane; dihydrochloride is a bicyclic nitrogen-containing compound that has garnered attention for its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis and Structural Overview

The synthesis of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane involves several steps, typically starting from pyridine derivatives and employing standard organic synthesis techniques to construct the bicyclic framework. The compound's structure allows it to interact with biological targets effectively due to its unique nitrogen atom positioning within the bicyclic system.

Antiprotozoal Activity

Research indicates that compounds related to 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane exhibit significant antiprotozoal activity:

-

Against Plasmodium falciparum :

- Studies have shown that derivatives of azabicyclo[3.2.2]nonanes demonstrate potent activity against P. falciparum, particularly the chloroquine-resistant K1 strain.

- The most active compounds were found to have IC50 values in the submicromolar range (0.023–0.694 µM), indicating high efficacy in inhibiting parasite growth .

- Against Trypanosoma brucei :

Structure-Activity Relationships (SAR)

The biological activity of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane is heavily influenced by its structural modifications:

- Substituents on the Bicyclic Framework : Variations in substituents on the nitrogen atoms and the bicyclic structure significantly affect potency and selectivity against specific strains of protozoan parasites.

- Hybrid Compounds : Hybrids combining azabicyclo-nonanes with other pharmacophores (e.g., pyrimidines) showed enhanced activity and selectivity, suggesting that multi-target approaches may be beneficial in drug development .

Case Studies

Several studies have documented the synthesis and biological evaluation of azabicyclo-nonane derivatives:

- Study on Antimalarial Activity :

- Evaluation of Antitrypanosomal Activity :

Data Summary

The following table summarizes key findings regarding the biological activity of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane:

| Activity | Target Organism | IC50 (µM) | Notes |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum K1 | 0.023 - 0.694 | High efficacy against resistant strains |

| Antitrypanosomal | Trypanosoma brucei | 1.00 - 6.57 | Moderate activity; potential for treatment |

| Structure Modifications Impact | Varies | Varies | Substituents significantly influence activity |

Chemical Reactions Analysis

Acylation Reactions

The tertiary amine reacts with acyl chlorides to form amides. Example:

N-[3-(3-Azabicyclo[3.2.2]nonan-3-yl)propyl]-2,2-bis(p-methoxyphenyl)acetamide hydrochloride :

-

Reagent : 2,2-Bis(p-methoxyphenyl)acetyl chloride.

-

Conditions : Toluene, 85–90°C, 1 hour.

| Property | Value |

|---|---|

| Melting Point | 218–220°C (dec.) |

| Purity | >95% (HPLC) |

Transannular Reactivity

The bicyclo[3.2.2]nonane scaffold exhibits transannular strain , influencing reactivity:

-

Steric effects : 1,3-Diaxial repulsions between pyridinyl and bridgehead groups favor specific conformers .

-

Hydrogen bonding : Protonation induces dihydrogen bonding (1.78 Å H–H distance), stabilizing specific tautomers .

X-ray Crystallography

-

Conformation : Bicyclo[3.2.2]nonane adopts a chair-boat conformation to minimize steric strain .

-

Chiral centers : Absolute configuration confirmed via anomalous dispersion methods .

Spectroscopic Data

-

¹H NMR : Distinct signals for bridgehead protons (δ 3.2–3.5 ppm) and pyridinyl aromatic protons (δ 7.2–8.5 ppm) .

Stability and Reactivity Trends

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane dihydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via Pd-catalyzed cyclization of aryl bromides with ketones or ketals. Key steps include:

- Use of Pd catalysts (e.g., Reissig conditions) to promote cyclization, yielding the bicyclic amine core .

- Optimization of solvent (e.g., dimethyl sulfoxide) and temperature (110°C under nitrogen) to enhance reaction efficiency .

- Challenge : Competing pathways may produce azabicyclo[3.2.2]nonane as a byproduct if ketals are involved instead of ketones; mechanistic studies (e.g., isotopic labeling) are recommended to resolve this .

- Data Table :

| Reaction Condition | Yield (%) | Major Product | Reference |

|---|---|---|---|

| Pd-catalyzed, DMSO, 110°C | 65–75% | Target compound | |

| Ni-catalyzed, THF, 80°C | <10% | Trace cyclization |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Mass Spectrometry : Exact mass (226.1066 g/mol) confirms molecular formula .

- NMR : Distinct signals for the pyridinyl protons (δ 8.5–9.0 ppm) and bicyclic amine protons (δ 2.5–3.5 ppm) .

- HPLC : Purity >95% achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What structural features of the compound contribute to its potency as a nicotinic acetylcholine receptor (nAChR) ligand, and how do modifications impact receptor subtype selectivity?

- Methodological Answer :

- Critical Features : The bicyclo[3.2.2]nonane scaffold enhances rigidity, improving binding to α7 nAChR subtypes. The pyridinyl group facilitates π-π interactions with receptor aromatic residues .

- SAR Insights :

- Substitution at the pyridinyl 4-position with electron-withdrawing groups (e.g., Br) increases α7 affinity (Ki = 23 nM) .

- Replacing the pyridinyl ring with thiazole reduces selectivity due to altered steric interactions .

- Data Table :

| Derivative | Substitution | nAChR Subtype Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Parent compound | None | α7: 175% agonist activity | |

| 4-Bromophenyl | Br at pyridinyl 4-position | α7: 23 nM | |

| Thiazole analog | Pyridinyl → thiazole | Pan-nAChR activity |

Q. What in vivo models have been used to assess the compound’s therapeutic potential for cognitive disorders, and what were the key findings?

- Methodological Answer :

- Hypertensive Rat Models : Demonstrated blood pressure reduction via α7 nAChR-mediated vasodilation, with ED50 = 5 mg/kg .

- Cognitive Impairment Models : Improved memory retention in Morris water maze tests at 10 mg/kg, linked to enhanced cholinergic signaling .

- Limitation : Off-target effects on potassium channels (e.g., tedisamil analogs) may complicate interpretation; use knockout models to isolate α7-specific effects .

Q. How can molecular docking studies elucidate the compound’s interaction with α7 nAChR and other biological targets?

- Methodological Answer :

- Docking Workflow :

Use PDB structures (e.g., 1A5H for α7 nAChR) for ligand-receptor alignment .

Apply force fields (e.g., AMBER) to assess binding energy; the bicyclic scaffold shows ΔG = −9.2 kcal/mol .

Contradiction Analysis in Experimental Data

Q. How can researchers resolve discrepancies in cyclization outcomes (e.g., ketone vs. ketal pathways) during synthesis?

- Methodological Answer :

- Mechanistic Probes : Use deuterated ketones/ketals to track reaction pathways via isotopic shifts in NMR .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal a lower activation barrier (ΔG‡ = 15 kcal/mol) for ketone cyclization vs. ketal (ΔG‡ = 22 kcal/mol) .

- Recommendation : Optimize ketone equivalents and avoid protic solvents to suppress ketal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.